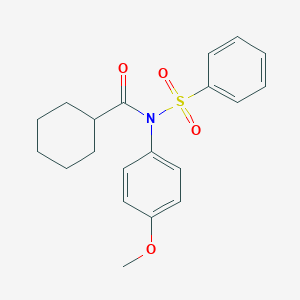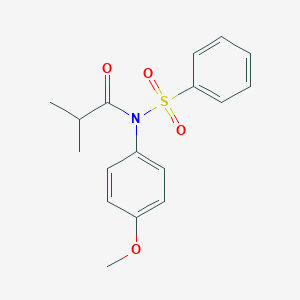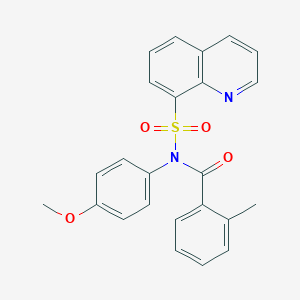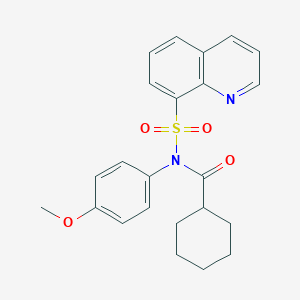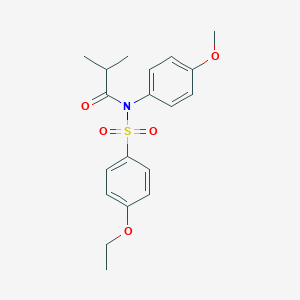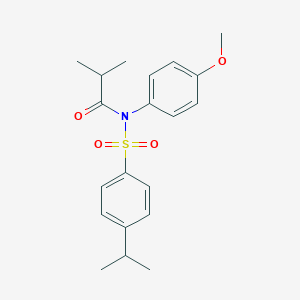![molecular formula C13H13F6NO3 B284127 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is thought to work by binding to the active site of enzymes and inhibiting their activity. It may also modulate the function of certain proteins by binding to specific domains.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This can be useful in studying the function of these molecules in biological systems. However, a limitation of using this compound is that it may have off-target effects, meaning that it may inhibit the activity of other enzymes or proteins that are not the intended target.
Zukünftige Richtungen
There are a number of future directions for research involving 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a tool for studying the function of proteins and enzymes involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a research tool for studying biological systems.
Synthesemethoden
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with 2,5-difluoroaniline to form a trifluoroethoxy aniline intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used to study the role of certain proteins in cancer cell growth and proliferation.
Eigenschaften
Molekularformel |
C13H13F6NO3 |
|---|---|
Molekulargewicht |
345.24 g/mol |
IUPAC-Name |
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13F6NO3/c1-2-22-6-11(21)20-9-5-8(13(17,18)19)3-4-10(9)23-7-12(14,15)16/h3-5H,2,6-7H2,1H3,(H,20,21) |
InChI-Schlüssel |
RGGBNQYLJXFYNQ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
Kanonische SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


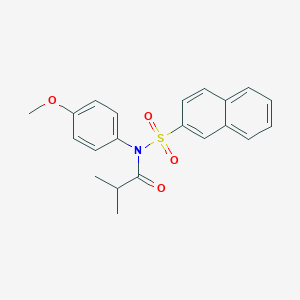
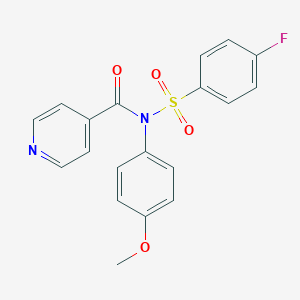
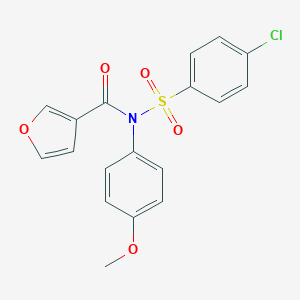

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
